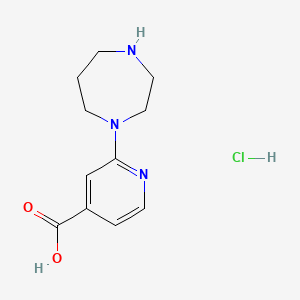

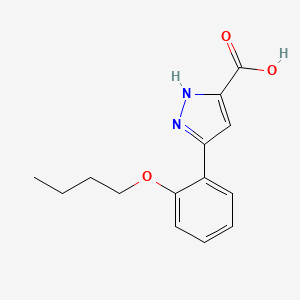

![molecular formula C17H24N2O2 B2808151 Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate CAS No. 2197055-32-4](/img/structure/B2808151.png)

Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 1,3-dihydrospiro[indole-2,4’-piperidine]-1’-carboxylate” is a complex organic compound. It likely contains a spiro[indole-2,4’-piperidine] core structure, which is a type of spirocyclic compound where an indole and a piperidine ring share a single atom . The “tert-butyl” and “carboxylate” groups are substituents attached to this core structure .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines, have been synthesized by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Applications De Recherche Scientifique

Graphical Synthetic Routes of Vandetanib

- Synthetic Route Analysis for Pharmaceuticals : Vandetanib's synthesis involves several key steps, including substitution, deprotection, and cyclization. Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is identified as a crucial intermediate, demonstrating the compound's role in the synthesis of commercially valuable pharmaceuticals due to its favorable yield and commercial scale applicability (W. Mi, 2015).

Applications in Synthesis of N-heterocycles

- Chiral Auxiliaries in Stereochemistry : Tert-butanesulfinamide, closely related to the compound of interest, is widely used in asymmetric synthesis of amines and N-heterocycles, including piperidines and pyrrolidines. This highlights the compound's potential in facilitating the synthesis of structurally diverse and biologically significant molecules (R. Philip et al., 2020).

Synthetic Phenolic Antioxidants

- Environmental and Human Exposure : This research touches on the environmental occurrence and human exposure to synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups. While not directly related to the requested compound, it contextualizes the environmental relevance and potential health implications of chemically similar compounds (Runzeng Liu & S. Mabury, 2020).

Strategies for the Synthesis of Spiropiperidines

- Drug Discovery and Synthetic Methodology : A review covering methods for constructing spiropiperidines, which are of growing interest in drug discovery for exploring new chemical spaces. The review underscores the synthetic flexibility and application of spiropiperidines in medicinal chemistry, pointing towards the significance of compounds like "Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate" in drug development (Samuel D Griggs et al., 2018).

Propriétés

IUPAC Name |

tert-butyl spiro[1,3-dihydroindole-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-13-6-4-5-7-14(13)18-17/h4-7,18H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDAGOUYLXBOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)

![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)

![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)

![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)